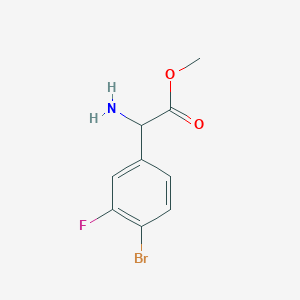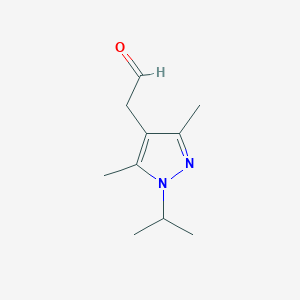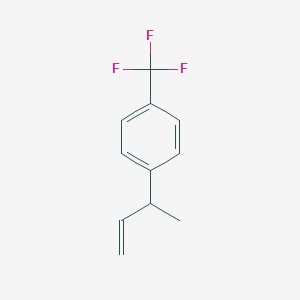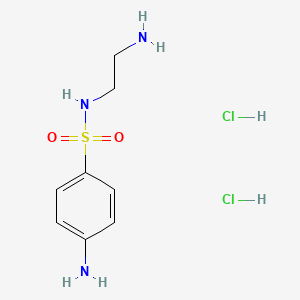
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a water-soluble, irreversible serine protease inhibitor, which makes it valuable in biochemical and medical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often purified through crystallization or chromatography techniques to achieve high purity levels .
化学反応の分析
Types of Reactions
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and various amino derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research .
科学的研究の応用
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in synthetic organic chemistry for the synthesis of various compounds.
Biology: This compound is employed in studies involving enzyme inhibition, particularly serine proteases.
Medicine: It has potential therapeutic applications due to its ability to inhibit proteases involved in various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteases. This modification leads to the inhibition of protease activity by forming a stable sulfonyl enzyme derivative. The compound targets serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
類似化合物との比較
Similar Compounds
PMSF (Phenylmethylsulfonyl fluoride): Another serine protease inhibitor with similar specificity but less stability at low pH values.
DFP (Diisopropyl fluorophosphate): A fluorophosphonate phosphorylating reagent with similar inhibitory properties.
Uniqueness
4-amino-N-(2-aminoethyl)benzene-1-sulfonamidedihydrochloride is unique due to its higher stability at low pH values compared to PMSF and its broader range of protease inhibition. This makes it a valuable tool in biochemical research and therapeutic applications .
特性
分子式 |
C8H15Cl2N3O2S |
|---|---|
分子量 |
288.19 g/mol |
IUPAC名 |
4-amino-N-(2-aminoethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2S.2ClH/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8;;/h1-4,11H,5-6,9-10H2;2*1H |
InChIキー |
DTXRHUXACIUUAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


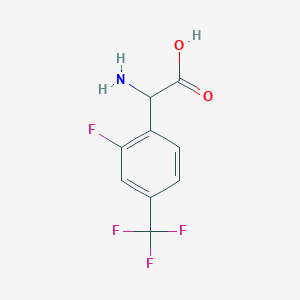
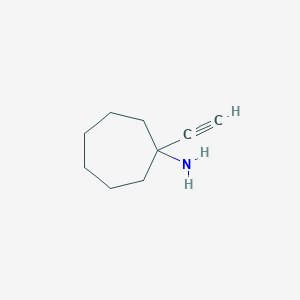
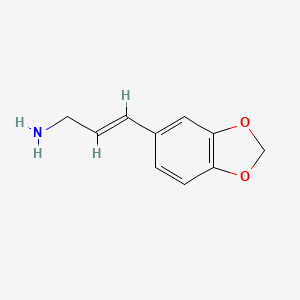
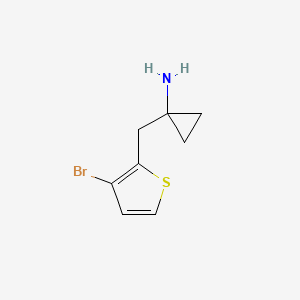


![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
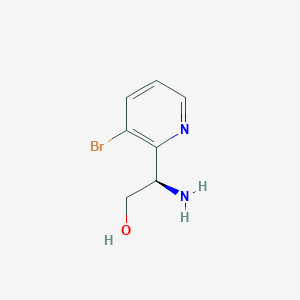

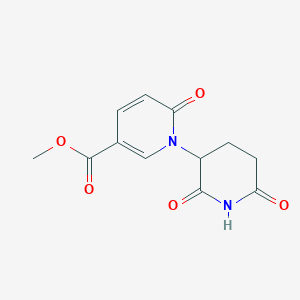
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
